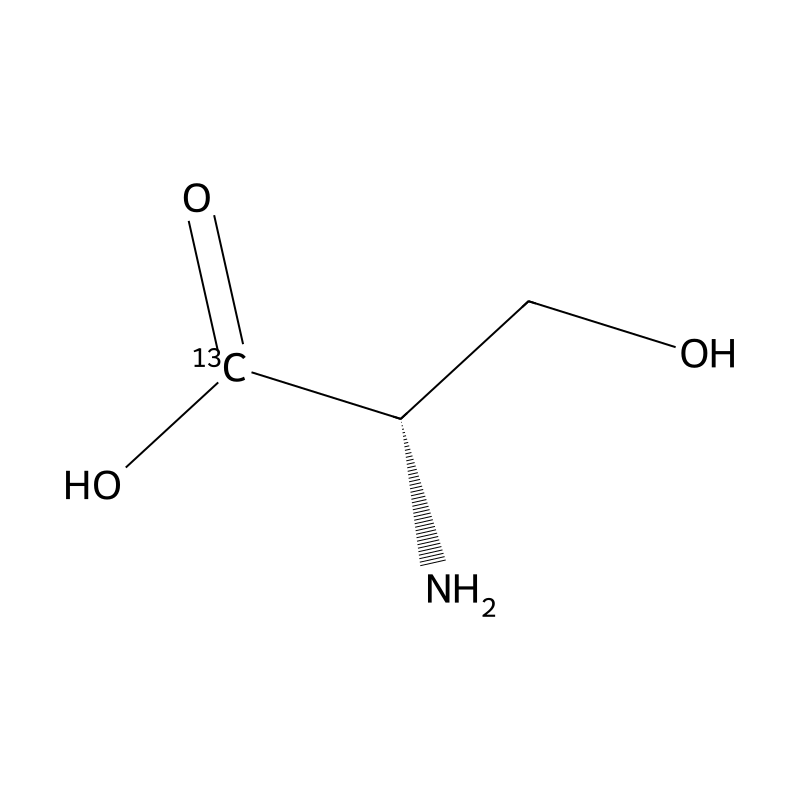

L-Serine-1-13C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Metabolic studies

L-Serine plays a crucial role in various metabolic pathways within the body. By tracing the incorporation and fate of L-Serine-1-13C in cells or organisms, researchers can gain insights into serine metabolism, including its synthesis, degradation, and interaction with other metabolic pathways []. This information can be crucial for understanding human health and disease, particularly conditions related to amino acid imbalances or protein synthesis disorders.

Biomolecular NMR (Nuclear Magnetic Resonance)

L-Serine-1-13C's enriched ¹³C content enhances the signal in NMR spectroscopy, making it a powerful tool for studying protein structure and function. The ¹³C nuclei in L-Serine-1-13C can be selectively detected and their positions within the protein molecule can be determined, providing detailed information about protein folding and interactions with other molecules [].

Metabolomics

L-Serine-1-13C can be used to study the complete set of metabolites (small molecules) within a cell, tissue, or organism. By incorporating L-Serine-1-13C into a biological system and then analyzing the resulting metabolite profile using techniques like mass spectrometry, researchers can identify changes in serine metabolism under different conditions []. This approach can be used to investigate the effects of drugs, environmental factors, or disease states on metabolic pathways.

L-Serine-1-13C is characterized by the incorporation of a carbon-13 isotope at the first carbon position of the L-serine molecule. Its chemical formula is C3H7NO3, and it has a molecular weight of approximately 107.08 g/mol. As an amino acid, L-serine is vital for protein synthesis and serves as a precursor for several biomolecules, including neurotransmitters and phospholipids .

L-Serine-1-13C itself does not have a specific mechanism of action. Its primary function is as a reference molecule in analytical techniques. In biological systems, unlabeled L-serine participates in various pathways, including:

- Protein synthesis: L-serine is one of the 20 building blocks used to construct proteins.

- Glycine and cysteine biosynthesis: L-serine serves as a precursor for these essential amino acids.

- Neurotransmitter synthesis: L-serine is involved in the production of glycine, a neurotransmitter involved in nerve signaling.

- Decarboxylation: This reaction can lead to the formation of pyruvic acid, which may further convert into alanine .

- Dehydration: This process can produce intermediates like formaldehyde and glycine, contributing to the formation of other amino acids .

- Aldol Condensation: In thermal decomposition, L-serine can undergo aldol reactions to generate compounds such as methylpyrazine and 2,3-dimethylpyrazine .

These reactions highlight L-serine's role as a versatile building block in metabolic pathways.

L-Serine exhibits several biological activities:

- Neurotransmitter Synthesis: It is involved in the synthesis of neurotransmitters, particularly in the central nervous system.

- Metabolic Functions: L-serine plays a role in various metabolic pathways, including those related to glycine and cysteine synthesis.

- Cell Signaling: It is implicated in cell signaling pathways that influence cellular growth and development .

L-Serine-1-13C can be synthesized through several methods:

- From Formaldehyde and Glycine: A common method involves utilizing carbon-13 labeled formaldehyde and glycine, catalyzed by L-serine hydroxymethyltransferase .

- Chemical Synthesis: Various chemical synthesis routes can also produce L-serine with carbon isotopes incorporated at specific positions.

These methods ensure that researchers can obtain this labeled compound for various applications.

L-Serine-1-13C has diverse applications in scientific research:

- Metabolomics: It is used to study metabolic pathways through tracer studies.

- Nuclear Magnetic Resonance Spectroscopy: The labeled compound aids in understanding molecular structures and dynamics .

- Clinical Research: It has potential applications in studying neurological disorders due to its role in neurotransmitter synthesis.

Research involving L-serine often focuses on its interactions with other biomolecules. Studies have shown that it can influence enzyme activity and metabolic flux within cells. Additionally, its labeled form allows for tracking within complex biological systems, providing insights into metabolic pathways and interactions with other amino acids or metabolites.

Similar Compounds: Comparison with Other Compounds

L-serine has several structural analogs that share similar properties but differ in their functional roles. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Glycine | C2H5NO2 | Simplest amino acid; acts as an inhibitory neurotransmitter. |

| Alanine | C3H7NO2 | Non-polar side chain; involved in protein synthesis. |

| Threonine | C4H9NO3 | Essential amino acid; important for protein structure. |

Uniqueness of L-Serine-1-13C

L-serine stands out due to its specific role in synthesizing other amino acids and neurotransmitters, coupled with its non-essential classification. The incorporation of the carbon-13 isotope allows for advanced research techniques that provide deeper insights into metabolic processes that are not possible with unlabeled compounds.

The synthesis of L-Serine-1-¹³C employs several well-established chemical pathways, each with distinct advantages for producing this isotopically labeled amino acid. The most prominent synthetic approaches utilize the incorporation of ¹³C-labeled carbon sources into the serine backbone through enzymatic and chemical methodologies.

Enzymatic Synthesis via Serine Hydroxymethyltransferase

The predominant method for synthesizing L-Serine-1-¹³C involves the use of serine hydroxymethyltransferase (SHMT), which catalyzes the reversible condensation of glycine with ¹³C-labeled formaldehyde in the presence of tetrahydrofolate cofactors [1] [2] [3]. This enzymatic route achieves isotopic enrichment levels of 95-99% with typical yields ranging from 70-85% [1] [2]. The reaction proceeds through the formation of a ¹³C-methylene-tetrahydrofolate intermediate, which subsequently transfers the labeled carbon to glycine, forming L-Serine-1-¹³C [3] [4].

The SHMT-catalyzed pathway demonstrates exceptional stereospecificity and operates under mild reaction conditions, making it particularly suitable for laboratory-scale synthesis [5] [4]. Research has confirmed that this enzymatic system provides the only viable route from formate to serine in vivo in various organisms, including Saccharomyces cerevisiae [3]. The kinetic isotope effect measurements for the SHMT reaction show values of ¹³(VMax/Km) = 0.994 ± 0.006 for position C-3 and 0.995 ± 0.007 for position C-2, indicating minimal isotopic discrimination during the catalytic process [5].

Chemical Condensation Methods

Direct chemical synthesis approaches utilize ¹³C-formaldehyde and glycine under controlled conditions to produce L-Serine-1-¹³C [6] [7]. These methods typically employ buffer systems or chemical catalysts to facilitate the condensation reaction, achieving isotopic enrichment levels of 90-95% with yields of 60-75% [6] [7]. The aldol condensation method, utilizing threonine aldolase enzymes, represents an alternative approach that can achieve higher yields of 75-90% with isotopic enrichment of 92-99% [8] [7].

Fermentation-Based Production

Microbial fermentation systems have been developed for the sustainable production of L-Serine-1-¹³C using engineered bacterial strains [9] [10]. These systems utilize ¹³C-labeled formate or glucose as carbon sources, with specially engineered Escherichia coli strains capable of producing up to 35 grams per liter of serine with productivity of 0.98 grams per liter per hour [9]. The fermentation approach offers advantages in terms of renewable feedstock utilization and scalability, though it requires complex optimization and longer production times compared to enzymatic methods [9] [11].

One-Carbon Transfer Pathways

Advanced synthetic routes employ the C1-tetrahydrofolate synthase and SHMT enzyme system for efficient ¹³C incorporation [3] [4]. This pathway involves the activation of ¹³C-formate to formyl-tetrahydrofolate, followed by reduction to methylene-tetrahydrofolate and subsequent transfer to glycine [3] [12]. The coupled enzyme system demonstrates high efficiency with isotopic enrichment levels of 95-99% and yields of 65-80% [3] [4].

Purification Techniques and Quality Control Methods

Chromatographic Purification Systems

High-performance liquid chromatography (HPLC) serves as the primary purification method for L-Serine-1-¹³C, achieving purities of 98-99.5% with detection limits of 0.01-0.1 milligrams per milliliter [13] [14]. Ion exchange chromatography provides effective separation of amino acids from synthetic impurities, typically achieving purities of 95-98% with monitoring of retention times and peak purity parameters [14] [15]. Gas chromatography-mass spectrometry (GC-MS) enables both purification and structural confirmation, with sensitivities of 1-10 nanograms on column and comprehensive analysis of molecular ion and fragmentation patterns [16] [14].

Crystallization and Precipitation Methods

Recrystallization from water-ethanol mixtures represents the standard final purification step, achieving purities of 99-99.5% with monitoring of melting point and crystal morphology [17] [18]. Precipitation techniques using organic solvents effectively remove inorganic salts and achieve purities of 95-98% [5] [19]. These methods operate on scales of 10-100 milligrams and provide excellent purification efficiency for commercial-grade material [17] [13].

Advanced Analytical Techniques

Nuclear magnetic resonance (NMR) spectroscopy provides definitive confirmation of ¹³C enrichment through chemical shift analysis and integration of characteristic peaks [20] [21]. Isotope ratio mass spectrometry (IRMS) enables precise measurement of isotope ratios with accuracies of 0.01-0.1%, providing essential quality control for isotopic purity [22] [5]. Electrospray ionization mass spectrometry (ESI-MS) offers molecular weight confirmation and isotope pattern analysis with detection limits of 1-10 nanograms per milliliter [23] [24].

Quality Control Parameters

Elemental analysis (CHN) provides verification of elemental composition with accuracies of 0.1-0.5%, ensuring chemical purity standards [25] [15]. Ninhydrin colorimetric assays enable amino acid concentration determination with detection limits of 1-10 micrograms per milliliter [14] [15]. Polarimetry measurements confirm stereochemical purity through optical rotation analysis, with typical values of [α]25/D +14.6° for L-Serine-1-¹³C [13] [25].

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Gallegos DA, Saurí J, Cohen RD, Wan X, Videau P, Vallota-Eastman AO, Shaala LA, Youssef DTA, Williamson RT, Martin GE, Philmus B, Sikora AE, Ishmael JE, McPhail KL. Jizanpeptins, Cyanobacterial Protease Inhibitors from a Symploca sp. Cyanobacterium Collected in the Red Sea. J Nat Prod. 2018 May 29. doi: 10.1021/acs.jnatprod.8b00117. [Epub ahead of print] PubMed PMID: 29808677.

3: Hartz A, Schreiter L, Pagel J, Moser K, Wieg C, Grotheer A, Rupp J, Herting E, Göpel W, Härtel C. Mannose-binding lectin and mannose-binding protein-associated serine protease 2 levels and infection in very-low-birth-weight infants. Pediatr Res. 2018 May 28. doi: 10.1038/s41390-018-0017-9. [Epub ahead of print] PubMed PMID: 29807983.

4: Rampuria S, Bag P, Rogan CJ, Sharma A, Gassmann W, Kirti PB. Pathogen-induced AdDjSKI of the wild peanut, Arachis diogoi, potentiates tolerance of multiple stresses in E. coli and tobacco. Plant Sci. 2018 Jul;272:62-74. doi: 10.1016/j.plantsci.2018.03.033. Epub 2018 Apr 3. PubMed PMID: 29807607.

5: Li Y, Zhang Y, Xiao S, Kong P, Cheng C, Shi R, Wang F, Zhang L, Wang J, Jia Z, Wu S, Liu Y, Guo J, Cheng X, Cui Y, Liu J. Mps1 is associated with the BRAF(V600E) mutation but does not rely on the classic RAS/RAF/MEK/ERK signaling pathway in thyroid carcinoma. Oncol Lett. 2018 Jun;15(6):9978-9986. doi: 10.3892/ol.2018.8561. Epub 2018 Apr 24. PubMed PMID: 29805692; PubMed Central PMCID: PMC5958632.

6: Tipmanee V, Pattaranggoon NC, Kanjanapradit K, Saetang J, Sangkhathat S. Molecular dynamic simulation of mutated β-catenin in solid pseudopapillary neoplasia of the pancreas. Oncol Lett. 2018 Jun;15(6):9167-9173. doi: 10.3892/ol.2018.8490. Epub 2018 Apr 13. PubMed PMID: 29805647; PubMed Central PMCID: PMC5958693.

7: Zhang Y, Li Z, Fan X, Xiong J, Zhang G, Luo X, Li K, Jie Z, Cao Y, Huang Z, Wu F, Xiao L, Duan G, Chen H. PRL-3 promotes gastric cancer peritoneal metastasis via the PI3K/AKT signaling pathway in vitro and in vivo. Oncol Lett. 2018 Jun;15(6):9069-9074. doi: 10.3892/ol.2018.8467. Epub 2018 Apr 11. PubMed PMID: 29805638; PubMed Central PMCID: PMC5958648.

8: Zhu J, Ji Y, Yu Y, Jin Y, Zhang X, Zhou J, Chen Y. Knockdown of serine/threonine protein phosphatase 5 enhances gemcitabine sensitivity by promoting apoptosis in pancreatic cancer cells in vitro. Oncol Lett. 2018 Jun;15(6):8761-8769. doi: 10.3892/ol.2018.8363. Epub 2018 Mar 28. PubMed PMID: 29805615; PubMed Central PMCID: PMC5950513.

9: Huang Y, Lin M, Chen X, Huang C, Zhang X, Chen L, Wu K, Chen Y, Zhu Y, Lin Y. Evaluation of the prognostic and physiological functions of death associated protein kinase 1 in breast cancer. Oncol Lett. 2018 Jun;15(6):8261-8268. doi: 10.3892/ol.2018.8439. Epub 2018 Apr 5. PubMed PMID: 29805560; PubMed Central PMCID: PMC5958705.

10: Chang SY, Belal SA, Kang DR, Il Choi Y, Kim YH, Choe HS, Heo JY, Shim KS. Influence of Probiotics-Friendly Pig Production on Meat Quality and Physicochemical Characteristics. Korean J Food Sci Anim Resour. 2018 Apr;38(2):403-416. doi: 10.5851/kosfa.2018.38.2.403. Epub 2018 Apr 30. PubMed PMID: 29805288; PubMed Central PMCID: PMC5960836.

11: Liu Y, Liu J. Cu2+-directed Liposome Membrane Fusion, Positive Stain Electron Microscopy and Oxidation. Langmuir. 2018 May 27. doi: 10.1021/acs.langmuir.8b00864. [Epub ahead of print] PubMed PMID: 29804456.

12: Wang Y, Yu Y, Zhang HX, Wu XL. [The expression of Akt/mTOR in VSMC calcification induced by high phosphate and its regulation of Cbfα1]. Zhonghua Yi Xue Za Zhi. 2018 May 15;98(18):1446-1451. doi: 10.3760/cma.j.issn.0376-2491.2018.18.016. Chinese. PubMed PMID: 29804411.

13: Li SZ, Xu F, Sun CQ, Xu P. [Research advances in the mammalian target of rapamycin signaling pathway and its inhibitors in treatment of hepatocellular carcinoma]. Zhonghua Gan Zang Bing Za Zhi. 2018 Jan 20;26(1):77-80. doi: 10.3760/cma.j.issn.1007-3418.2018.01.018. Chinese. PubMed PMID: 29804369.

14: Bashir A, Hazari YM, Bashir S, Hilal N, Banday M, Iqbal MK, Jan TR, Farooq SS, Shah NN, Fazili KM. SERPINA1 Hepatocyte-Specific Promoter Polymorphism Associate with Chronic Obstructive Pulmonary Disease in a Study of Kashmiri Ancestry Individuals. Lung. 2018 May 26. doi: 10.1007/s00408-018-0124-8. [Epub ahead of print] PubMed PMID: 29804144.

15: Liu Z, Liu R, Chou J, Yu J, Liu X, Sun C, Li Y, Liu L. Targeted metabolomics analysis reveals the association between maternal folic acid supplementation and fatty acids and amino acids profiles in rat pups. J Chromatogr B Analyt Technol Biomed Life Sci. 2018 May 24;1090:101-109. doi: 10.1016/j.jchromb.2018.05.013. [Epub ahead of print] PubMed PMID: 29803868.

16: Sue M, Yajima S. Crystal structure of the delta-class glutathione transferase in Musca domestica. Biochem Biophys Res Commun. 2018 May 24. pii: S0006-291X(18)31238-5. doi: 10.1016/j.bbrc.2018.05.161. [Epub ahead of print] PubMed PMID: 29803675.

17: Singh M, George AK, Homme RP, Majumder A, Laha A, Sandhu HS, Tyagi SC. Circular RNAs profiling in the cystathionine-β-synthase mutant mouse reveals novel gene targets for hyperhomocysteinemia induced ocular disorders. Exp Eye Res. 2018 May 24. pii: S0014-4835(18)30244-6. doi: 10.1016/j.exer.2018.05.026. [Epub ahead of print] PubMed PMID: 29803556.

18: Li Z, Scott K, Hemar Y, Otter D. Protease activity of enzyme extracts from tamarillo fruit and their specific hydrolysis of bovine caseins. Food Res Int. 2018 Jul;109:380-386. doi: 10.1016/j.foodres.2018.04.039. Epub 2018 Apr 21. PubMed PMID: 29803463.

19: Dong X, Gu R, Zhu X, Gan H, Liu J, Jin J, Meng Z, Dou G. Evaluating prodrug characteristics of a novel anticoagulant fusion protein neorudin, a prodrug targeting release of hirudin variant 2-Lys47 at the thrombosis site, by means of in vitro pharmacokinetics. Eur J Pharm Sci. 2018 May 23. pii: S0928-0987(18)30250-1. doi: 10.1016/j.ejps.2018.05.025. [Epub ahead of print] PubMed PMID: 29802897.

20: Koh AS, Gao F, Leng S, Kovalik JP, Zhao X, Tan RS, Fridianto KT, Ching J, Chua SJ, Yuan JM, Koh WP, Zhong L. Dissecting Clinical and Metabolomics Associations of Left Atrial Phasic Function by Cardiac Magnetic Resonance Feature Tracking. Sci Rep. 2018 May 25;8(1):8138. doi: 10.1038/s41598-018-26456-8. PubMed PMID: 29802321.